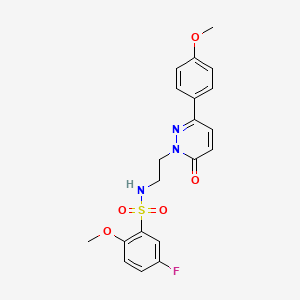
5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O5S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes:
- A 5-fluoro group which enhances its pharmacological properties.
- A methoxy group that may influence its solubility and bioavailability.
- A benzenesulfonamide moiety, which is often associated with antibacterial activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. In a study involving various cell lines, compounds similar to this compound demonstrated potent inhibition of cell proliferation, particularly against leukemia cells such as L1210, with IC50 values in the nanomolar range .
The antitumor efficacy is believed to stem from the compound's ability to interfere with nucleic acid synthesis. The mechanism involves the intracellular release of active metabolites that inhibit DNA synthesis, leading to apoptosis in cancer cells. Studies utilizing 31P NMR have confirmed the conversion of prodrugs into active nucleotide forms within cells .
Antibacterial and Antifungal Properties
The compound has also shown promise as an antibacterial agent. Its sulfonamide structure is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism can lead to effective treatment against a variety of bacterial infections .
In agricultural contexts, related compounds have been identified as effective fungicides against various fungal pathogens, including ascomycetes and oomycetes . This suggests a broader application in both medical and agricultural fields.
Case Studies and Research Findings
- Study on Antitumor Activity : A series of experiments conducted on L1210 mouse leukemia cells revealed that the compound inhibited cell growth significantly at low concentrations (IC50 < 10 nM). The addition of thymidine reversed this effect, indicating a specific mechanism targeting nucleotide metabolism .
- Antibacterial Efficacy : In vitro studies demonstrated that 5-fluoro derivatives displayed activity against Gram-positive and Gram-negative bacteria. The effectiveness was quantified using minimum inhibitory concentration (MIC) assays, showing promising results for potential therapeutic applications .
- Fungicidal Properties : Field trials using related compounds indicated substantial fungicidal activity in crops affected by fungal diseases, showcasing the compound's potential utility in agricultural settings .
Data Tables
| Activity Type | Cell Line/Organism | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | L1210 Mouse Leukemia Cells | <10 | Inhibition of DNA synthesis |
| Antibacterial | Various Bacterial Strains | Varies | Inhibition of dihydropteroate synthase |
| Antifungal | Fungal Pathogens | Varies | Disruption of fungal cell wall synthesis |
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-28-16-6-3-14(4-7-16)17-8-10-20(25)24(23-17)12-11-22-30(26,27)19-13-15(21)5-9-18(19)29-2/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHAABIFKLNGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














